4-Methyl-6-[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
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Overview
Description
4-Methyl-6-[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound featuring a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
The synthesis of 4-Methyl-6-[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves multiple steps. One common method includes the reaction of 4-methyl-1,3-benzothiazol-2-amine with cyclohex-3-ene-1-carboxylic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methyl-6-[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s benzothiazole moiety is known for its biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. Benzothiazole derivatives are known to inhibit certain enzymes and receptors, which can lead to therapeutic effects. The exact pathways and targets depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 6-Methyl-1,3-benzothiazol-2-amine
- 4-Methyl-1,3-benzothiazol-2-amine
- 5-(1,3-Benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole derivatives
These compounds share the benzothiazole core structure but differ in their substituents, which can lead to variations in their biological activities and applications
Properties
Molecular Formula |
C17H18N2O3S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-methyl-6-[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C17H18N2O3S/c1-9-6-7-11(16(21)22)12(8-9)15(20)19-17-18-14-10(2)4-3-5-13(14)23-17/h3-6,11-12H,7-8H2,1-2H3,(H,21,22)(H,18,19,20) |
InChI Key |
GJCVSXKJGOPOAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C(C1)C(=O)NC2=NC3=C(C=CC=C3S2)C)C(=O)O |
Origin of Product |
United States |
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